molecular formula C19H18BrNO3S B152205 Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate CAS No. 131707-24-9

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Cat. No. B152205
M. Wt: 420.3 g/mol
InChI Key: DAFNNZWQTJQQAP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often explored for their potential therapeutic applications. The presence of substituents like bromo, hydroxy, and phenylsulfanyl groups can significantly alter the chemical and biological properties of these molecules .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate can lead to the formation of dibromoindole derivatives, which can be further modified to obtain specific substitution patterns . Similarly, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds, followed by confirmation of their structures using techniques such as IR, NMR, and MS . Another approach involves the use of 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with optimization of synthesis parameters to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is a powerful tool for determining the crystal structures of such compounds, providing insights into their conformations and intermolecular interactions . NMR and MS are also commonly used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their functional groups. For example, the presence of a bromo group can facilitate further functionalization through nucleophilic substitution reactions. The hydroxy group can participate in esterification or etherification reactions, while the phenylsulfanyl group can be involved in oxidation or coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall stability. These properties are crucial for the compound's potential application in medicinal chemistry, as they determine its behavior in biological systems and its suitability for drug development .

Scientific Research Applications

Synthesis Processes

  • Synthesis Process of Arbidol Mannich Reaction : The compound is used as a raw material in the Mannich reaction of arbidol hydrochloride, yielding over 83% with a purity of more than 99.0% under optimized conditions (Liu Zong-lin, 2013).

  • Synthesis Technology Research : Another study focuses on using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine for synthesis, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).

Antiviral Activities

  • Anti-Hepatitis B Virus Activities : A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates showed significant anti-HBV activities, with some compounds exhibiting IC(50) values far more potent than the positive control lamivudine (H. Chai, Yanfang Zhao, Chunshen Zhao, P. Gong, 2006).

  • Anti-Influenza Virus Activities : Compounds derived from ethyl 6-bromo-5-hydroxy-1 H-indole-3-carboxylate were found to exhibit definite antiviral activity against influenza A3 in MDCK cells and respiratory syncytial virus in HeLa cells (Gong Ping, 2004).

Structural Analysis

  • Crystal Structure Studies : The crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined, providing insights into the molecular and crystal structures of such compounds (Da-Yun Luo, Lan Ma, Zhixu Zhou, Zhu-yan Huang, 2019).

Broad-Spectrum Antiviral Properties

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFNNZWQTJQQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157186
Record name SI 5 (pharmaceutical)
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URL https://comptox.epa.gov/dashboard/DTXSID20157186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

CAS RN

131707-24-9
Record name Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
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Record name SI 5 (pharmaceutical)
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Record name SI 5 (pharmaceutical)
Source EPA DSSTox
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Record name ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
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